molecular formula C10H8N2O2 B1277707 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde CAS No. 852180-60-0

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde

Cat. No. B1277707
CAS RN: 852180-60-0
M. Wt: 188.18 g/mol
InChI Key: BJICSBRPQDVEHP-UHFFFAOYSA-N
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Description

The compound "4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde" is a derivative of 1,2,4-oxadiazole, a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry. The oxadiazole ring system is known for its stability and the presence of a benzaldehyde group could imply potential reactivity for further chemical transformations .

Synthesis Analysis

The synthesis of mono- and bis(1,2,4-oxadiazol)benzaldehydes, which are closely related to the compound , has been achieved through a high-yielding, five-step procedure starting from benzamidoxime, which itself is derived from 4-cyanobenzaldehyde . This method indicates the possibility of synthesizing the target compound through similar synthetic routes, utilizing precursors that are easily accessible and reactions that are efficient and straightforward.

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom. Theoretical calculations and spectroscopy are used to understand the structure and stability of these compounds. For instance, the amino tautomer is found to be predominant over the N-hydroxide tautomer in related 3-oxo-1,2,3-oxadiazoles . This information is crucial for predicting the behavior of "this compound" in various chemical environments.

Chemical Reactions Analysis

The reactivity of 1,2,4-oxadiazole derivatives can be quite diverse. For example, reactions with benzyl alcohol and benzylamine have been studied, showing the formation of aryl nitriles, benzyl acetate, benzaldehyde, and other products . These findings suggest that the methyl group on the oxadiazole ring can undergo proton exchange with benzyl alcohol, which could be an important consideration when studying the reactivity of "this compound" .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives are influenced by their molecular structure. The stability of these compounds in acidic and basic conditions has been noted, which is an important factor for their potential applications . The presence of substituents on the oxadiazole ring, such as the methyl group and the benzaldehyde moiety, will affect the compound's solubility, melting point, and reactivity. These properties are essential for the practical use of the compound in chemical synthesis and possibly in pharmaceutical applications.

Scientific Research Applications

Chemical Reactions and Mechanisms

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde and related compounds have been studied for their reaction mechanisms. For instance, 3-aryl-5-methyl-1,2,4-oxadiazoles, when heated with benzyl alcohol, produce various products including aryl nitrile, benzyl acetate, and benzaldehyde. The reaction with benzylamine is slower, but in mixtures with the alcohol, the amine reacts faster (Brown, Clack, & Wilson, 1988).

Synthesis of Novel Compounds

The chemical has been used in the synthesis of novel compounds. For example, a liquid-phase route was developed for combinatorial synthesis of novel substituted 5-(1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thiones (Kharchenko, Detistov, & Orlov, 2009).

Corrosion Inhibition

1,3,4-oxadiazole derivatives have been assessed for their corrosion inhibition ability towards mild steel in sulphuric acid. These studies indicate the potential of these compounds in protecting metals from corrosion (Ammal, Prajila, & Joseph, 2018).

Antibacterial Properties

Certain derivatives, such as those involving 1,2,5-oxadiazol-3-ylimino, have been studied for their antibacterial activities against various bacteria (Kakanejadifard et al., 2013).

Antimicrobial Activity

Synthesis of certain 1,3,4-oxadiazole derivatives has been linked to enhanced antibacterial and antifungal activities (Gupta et al., 2008).

Optical Studies

The compound has been used in the synthesis of metal complexes for optical studies. These studies often focus on the optical properties and potential applications in materials science (Mekkey, Mal, & Kadhim, 2020).

Liquid Crystalline Properties

Studies have been conducted on the synthesis and characterization of materials containing 1,2,4-oxadiazole moiety to investigate their mesomorphic behaviors (Ali & Tomi, 2018).

Safety and Hazards

The compound is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes in contact with skin, and wearing protective gloves/clothing/eye/face protection .

Future Directions

The future directions for “4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde” and similar compounds could involve further exploration of their potential biological activities and therapeutic applications. Oxadiazoles have been the center of attention for their high therapeutic values in the past few decades . Therefore, more research could be conducted to discover new chemical entities based on the oxadiazole scaffold that could act against various diseases .

properties

IUPAC Name

4-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-7-11-10(12-14-7)9-4-2-8(6-13)3-5-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJICSBRPQDVEHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428186
Record name 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

852180-60-0
Record name 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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